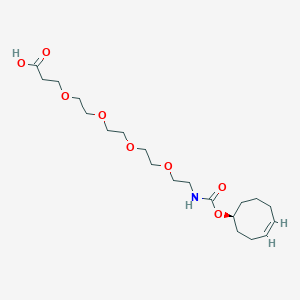

(S)-TCO-PEG4-acid

Description

BenchChem offers high-quality (S)-TCO-PEG4-acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-TCO-PEG4-acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C20H35NO8 |

|---|---|

Molecular Weight |

417.5 g/mol |

IUPAC Name |

3-[2-[2-[2-[2-[[(1S,4E)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |

InChI |

InChI=1S/C20H35NO8/c22-19(23)8-10-25-12-14-27-16-17-28-15-13-26-11-9-21-20(24)29-18-6-4-2-1-3-5-7-18/h1-2,18H,3-17H2,(H,21,24)(H,22,23)/b2-1+/t18-/m1/s1 |

InChI Key |

PSNKSDUNMXNXDE-ZMXQLYDGSA-N |

Isomeric SMILES |

C1C/C=C/CC[C@H](C1)OC(=O)NCCOCCOCCOCCOCCC(=O)O |

Canonical SMILES |

C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to (S)-TCO-PEG4-acid

(S)-TCO-PEG4-acid is a heterobifunctional linker at the forefront of bioconjugation and drug delivery systems.[1] This molecule incorporates a strained trans-cyclooctene (TCO) moiety, a hydrophilic polyethylene glycol (PEG) spacer, and a terminal carboxylic acid, making it a versatile tool for covalently linking biomolecules.[1][2][3] Its principal application lies within the realm of "click chemistry," specifically the inverse-electron-demand Diels-Alder (IEDDA) reaction, which is prized for its rapid kinetics and biocompatibility.[2]

The TCO group's high strain energy allows it to react swiftly and selectively with a tetrazine partner without the need for a catalyst, forming a stable covalent bond. This bioorthogonal reaction can proceed efficiently in complex biological environments, including living organisms. The carboxylic acid terminus provides a reactive handle for conjugation to primary amines on biomolecules like proteins, antibodies, or peptides, typically through the formation of an amide bond facilitated by activating agents. The tetraethylene glycol (PEG4) spacer enhances aqueous solubility, reduces aggregation, and minimizes steric hindrance between the conjugated molecules.

These properties make (S)-TCO-PEG4-acid an invaluable reagent for a wide array of applications, including the development of antibody-drug conjugates (ADCs), fluorescent imaging agents, PET and SPECT imaging probes, and targeted drug delivery platforms.

Core Properties and Quantitative Data

The following tables summarize the key specifications and properties of (S)-TCO-PEG4-acid.

| Identifier | Value | Reference |

| Chemical Name | (S)-trans-Cyclooctene-PEG4-acid | |

| CAS Number | 1802913-21-8 | |

| Molecular Formula | C₂₀H₃₅NO₈ | |

| Molecular Weight | 417.49 g/mol |

| Physicochemical Properties | Value | Reference |

| Appearance | Colorless to slightly yellow oil | |

| Purity | >95% (typically assessed by HPLC) | |

| Solubility | Soluble in DMSO, DMF, DCM, THF, Acetonitrile, Chloroform | |

| Storage Conditions | -20°C, desiccated |

Reaction Kinetics and Bioconjugation Characteristics

The IEDDA reaction between TCO and tetrazine is renowned for its exceptional speed.

| Parameter | Value | Notes | Reference |

| Reaction Type | Inverse-electron-demand Diels-Alder (IEDDA) Cycloaddition | Bioorthogonal "click" reaction | |

| Reactivity Partners | TCO moiety reacts with a tetrazine | Forms a stable dihydropyridazine linkage | |

| Second-Order Rate Constant (k₂) | Up to 3.3 x 10⁶ M⁻¹s⁻¹ | Varies based on tetrazine structure and reaction conditions | |

| Biocompatibility | High; reaction proceeds under mild buffer conditions without a copper catalyst or reducing agents | Ideal for use in complex biological systems | |

| Chemoselectivity | High; TCO and tetrazine groups do not interfere with other biological functional groups | Ensures specific conjugation |

Experimental Protocols

Protocol 1: Activation of (S)-TCO-PEG4-acid and Conjugation to an Amine-Containing Biomolecule

This protocol outlines the general steps for conjugating (S)-TCO-PEG4-acid to a protein (e.g., an antibody) through amide bond formation.

Materials:

-

(S)-TCO-PEG4-acid

-

Amine-containing biomolecule (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-7.5)

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Reaction buffer (e.g., 0.1 M MES, pH 4.5-5.0 for activation; PBS, pH 7.2-8.0 for conjugation)

-

Spin desalting columns or size-exclusion chromatography (SEC) for purification

Procedure:

-

Reagent Preparation:

-

Equilibrate all reagents to room temperature.

-

Prepare a stock solution of (S)-TCO-PEG4-acid in anhydrous DMSO or DMF (e.g., 10 mg/mL).

-

Prepare stock solutions of EDC and NHS/sulfo-NHS in ultrapure water or reaction buffer immediately before use (e.g., 10 mg/mL).

-

Prepare the protein to be conjugated in an amine-free buffer at a concentration of 1-5 mg/mL.

-

-

Activation of Carboxylic Acid:

-

In a microcentrifuge tube, combine the (S)-TCO-PEG4-acid stock solution with the activation buffer (0.1 M MES, pH 4.5-5.0).

-

Add EDC and NHS (or sulfo-NHS) to the solution. A molar ratio of 1:1.2:1.2 ((S)-TCO-PEG4-acid:EDC:NHS) is a common starting point.

-

Incubate the reaction for 15-30 minutes at room temperature to form the NHS ester.

-

-

Conjugation to the Biomolecule:

-

Add the activated (S)-TCO-PEG4-NHS ester solution to the protein solution. A 10- to 20-fold molar excess of the linker relative to the protein is often used as a starting point.

-

Ensure the pH of the reaction mixture is adjusted to 7.2-8.0 to facilitate the reaction with primary amines.

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Purification of the TCO-labeled Biomolecule:

-

Remove the excess, unreacted (S)-TCO-PEG4-acid and crosslinking byproducts using a desalting column or SEC.

-

Equilibrate the column with a suitable storage buffer (e.g., PBS, pH 7.4).

-

Collect the protein-containing fractions. The resulting conjugate is now ready for the subsequent click reaction.

-

Protocol 2: Bioorthogonal Ligation with a Tetrazine-Functionalized Molecule

This protocol describes the IEDDA "click" reaction between the TCO-labeled biomolecule and a tetrazine-containing molecule.

Materials:

-

Purified TCO-labeled biomolecule (from Protocol 1)

-

Tetrazine-functionalized molecule (e.g., fluorescent dye, drug molecule)

-

Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the tetrazine-functionalized molecule in a compatible solvent (e.g., DMSO).

-

-

Click Reaction:

-

Add the tetrazine-functionalized molecule to the purified TCO-labeled biomolecule. A 1.5- to 5-fold molar excess of the tetrazine reagent is typically used.

-

Incubate the reaction for 30-60 minutes at room temperature. The reaction is often complete within 30 minutes at 1 mg/mL concentrations.

-

-

Final Purification (Optional):

-

If necessary, remove the excess tetrazine-functionalized molecule using a desalting column, SEC, or dialysis, depending on the nature of the conjugated molecules.

-

Visualizations

The following diagrams illustrate the key chemical transformation and a typical experimental workflow for utilizing (S)-TCO-PEG4-acid.

Caption: Experimental workflow for a two-step bioconjugation using (S)-TCO-PEG4-acid.

Caption: Reaction scheme of TCO and tetrazine ligation.

References

(S)-TCO-PEG4-Acid: A Technical Guide for Bioconjugation and Drug Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties, applications, and experimental protocols for (S)-TCO-PEG4-acid, a key reagent in the field of bioconjugation and targeted drug delivery. This document is intended to serve as a valuable resource for researchers and scientists utilizing bioorthogonal click chemistry in their workflows.

Core Properties of (S)-TCO-PEG4-Acid

(S)-TCO-PEG4-acid is a heterobifunctional linker molecule that plays a crucial role in modern bioconjugation strategies. It incorporates a strained (S)-trans-cyclooctene (TCO) moiety, a hydrophilic tetraethylene glycol (PEG4) spacer, and a terminal carboxylic acid. This unique combination of features enables the covalent attachment of this linker to biomolecules and subsequent rapid and specific reaction with tetrazine-containing counterparts via inverse electron demand Diels-Alder (IEDDA) cycloaddition.[][2]

The TCO group is a highly reactive dienophile in the IEDDA reaction, a type of "click chemistry" known for its exceptionally fast kinetics and bioorthogonality, meaning it can proceed efficiently within complex biological systems without interfering with native biochemical processes.[2][3] The PEG4 spacer enhances the aqueous solubility of the molecule and the resulting conjugate, reduces aggregation, and minimizes steric hindrance.[3] The terminal carboxylic acid allows for its conjugation to primary amines, such as those on the surface of proteins (e.g., lysine residues), through the formation of a stable amide bond, typically facilitated by carbodiimide chemistry.

Physicochemical Properties

| Property | Value | Reference(s) |

| Synonyms | trans-Cyclooctene-PEG4-acid, (4E)-TCO-PEG4-acid | |

| CAS Number | 1802913-21-8 | |

| Molecular Formula | C₂₀H₃₅NO₈ | |

| Molecular Weight | 417.49 g/mol | |

| Appearance | Colorless to slightly yellow oil | |

| Purity | ≥ 95% (HPLC) |

Solubility and Storage

| Property | Details | Reference(s) |

| Solubility | Soluble in DMSO, DMF, DCM, THF, Chloroform | |

| Storage Conditions | Store at -20°C, desiccate. Shipped at ambient temperature or on dry ice. | |

| Stability | The TCO moiety can isomerize to the less reactive cis-cyclooctene (CCO) form over time. Therefore, long-term storage is not recommended. |

Bioconjugation and Applications

The primary application of (S)-TCO-PEG4-acid is as a linker in a two-step bioconjugation strategy. First, the carboxylic acid is activated and covalently attached to a biomolecule of interest (e.g., an antibody, protein, or peptide). In the second step, the TCO-functionalized biomolecule is reacted with a molecule containing a tetrazine moiety in a highly specific and rapid IEDDA click reaction.

This bioorthogonal ligation strategy is widely employed in:

-

Antibody-Drug Conjugate (ADC) Development: For the site-specific conjugation of cytotoxic drugs to antibodies for targeted cancer therapy.

-

Pretargeted Imaging and Therapy: In this approach, a TCO-modified antibody is first administered and allowed to accumulate at the target site. Subsequently, a smaller, rapidly clearing tetrazine-labeled imaging agent or therapeutic radionuclide is administered, which then "clicks" to the antibody at the target location. This method can significantly improve target-to-background ratios and reduce off-target toxicity.

-

Fluorescent Labeling and In-Vivo Imaging: For the attachment of fluorescent probes to biomolecules for cellular and in-vivo imaging studies.

-

Surface Immobilization: For the covalent attachment of biomolecules to surfaces in the development of biosensors and other diagnostic assays.

The IEDDA reaction between TCO and tetrazine is one of the fastest bioorthogonal reactions known, with second-order rate constants reaching up to 10⁶ M⁻¹s⁻¹. This rapid kinetics allows for efficient ligation even at low concentrations of reactants.

Experimental Protocols

The following are generalized protocols for the use of (S)-TCO-PEG4-acid in the labeling of a protein. Optimization of reaction conditions, including molar ratios of reactants and incubation times, may be necessary for specific applications.

Part 1: EDC/NHS Coupling of (S)-TCO-PEG4-acid to a Protein

This protocol describes the activation of the carboxylic acid on (S)-TCO-PEG4-acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS, followed by conjugation to primary amines on a protein.

Materials:

-

Protein of interest in an amine-free buffer (e.g., 0.1 M MES, pH 4.5-5.0 for activation, followed by buffer exchange to PBS, pH 7.2-7.5 for conjugation)

-

(S)-TCO-PEG4-acid

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

NHS or Sulfo-NHS (N-hydroxysuccinimide or N-hydroxysulfosuccinimide)

-

Anhydrous DMSO or DMF

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or hydroxylamine)

-

Desalting column (e.g., Zeba™ Spin Desalting Column) for buffer exchange and purification

Procedure:

-

Reagent Preparation:

-

Equilibrate (S)-TCO-PEG4-acid, EDC, and NHS/sulfo-NHS to room temperature before use.

-

Prepare a stock solution of (S)-TCO-PEG4-acid in anhydrous DMSO or DMF (e.g., 10 mg/mL).

-

Immediately before use, prepare stock solutions of EDC and NHS/sulfo-NHS in ultrapure water or activation buffer (e.g., 10 mg/mL).

-

-

Protein Preparation:

-

Dissolve or buffer exchange the protein into an amine-free buffer such as 0.1 M MES, pH 4.5-5.0. The protein concentration should typically be in the range of 1-5 mg/mL.

-

-

Activation of (S)-TCO-PEG4-acid and Conjugation to Protein:

-

Add a 10-20 fold molar excess of the (S)-TCO-PEG4-acid stock solution to the protein solution.

-

Add EDC and NHS/sulfo-NHS to the reaction mixture. A final concentration of approximately 2-5 mM EDC and 5-10 mM NHS/sulfo-NHS is a common starting point.

-

Incubate the reaction for 15-60 minutes at room temperature with gentle mixing.

-

-

Quenching and Purification:

-

Quench the reaction by adding a quenching solution to a final concentration of 10-20 mM to consume unreacted EDC.

-

Remove excess, unreacted (S)-TCO-PEG4-acid and crosslinking reagents using a desalting column equilibrated with a suitable buffer for the next step (e.g., PBS, pH 7.4).

-

Part 2: Inverse Electron Demand Diels-Alder (IEDDA) "Click" Reaction

This protocol describes the reaction of the TCO-labeled protein with a tetrazine-functionalized molecule.

Materials:

-

TCO-labeled protein (from Part 1) in a suitable buffer (e.g., PBS, pH 7.4)

-

Tetrazine-functionalized molecule (e.g., a fluorescent dye, biotin, or drug molecule)

-

Compatible solvent for the tetrazine-functionalized molecule (e.g., DMSO, water)

Procedure:

-

Reactant Preparation:

-

Prepare the TCO-labeled protein in the desired reaction buffer.

-

Dissolve the tetrazine-functionalized molecule in a compatible solvent to prepare a stock solution.

-

-

Click Reaction:

-

Add the tetrazine-functionalized molecule to the TCO-labeled protein solution. A 1.5 to 5-fold molar excess of the tetrazine reagent is typically used.

-

The reaction is generally rapid and can be incubated for 30 minutes to 2 hours at room temperature or 37°C. The disappearance of the characteristic pink/red color of the tetrazine can sometimes be used to monitor the reaction progress.

-

-

Purification and Analysis:

-

If necessary, remove excess unreacted tetrazine-functionalized molecule using a desalting column or dialysis.

-

Confirm the successful conjugation by methods such as SDS-PAGE (a mobility shift may be observed), UV-Vis spectroscopy, or mass spectrometry.

-

Visualizing the Workflow and Reaction

The following diagrams illustrate the experimental workflow and the underlying chemical reaction.

Caption: Experimental workflow for a two-step bioconjugation using (S)-TCO-PEG4-acid.

Caption: Reaction mechanism of the inverse electron demand Diels-Alder (IEDDA) cycloaddition.

References

The TCO-Tetrazine Bioorthogonal Reaction: A Core Mechanism Deep-Dive

For Researchers, Scientists, and Drug Development Professionals

The inverse-electron-demand Diels-Alder (IEDDA) reaction between a trans-cyclooctene (TCO) and a 1,2,4,5-tetrazine has emerged as a cornerstone of bioorthogonal chemistry, empowering researchers to forge covalent bonds in complex biological environments with exquisite precision and efficiency.[1][2] Its unparalleled reaction kinetics and high specificity have propelled its adoption across a wide spectrum of applications, from live-cell imaging and in vivo studies to the development of targeted therapeutics like antibody-drug conjugates (ADCs).[3][4][5] This technical guide provides an in-depth exploration of the core mechanism of the TCO-tetrazine ligation, supported by quantitative kinetic data and detailed experimental protocols.

Core Reaction Mechanism: A Rapid Cycloaddition-Elimination Cascade

The TCO-tetrazine ligation is a catalyst-free "click chemistry" reaction that proceeds through a two-step mechanism. The initial and rate-determining step is an inverse-electron-demand Diels-Alder [4+2] cycloaddition. In this concerted reaction, the electron-deficient tetrazine acts as the diene, while the strained, electron-rich TCO serves as the dienophile. This cycloaddition forms a transient, unstable tricyclic intermediate.

This intermediate rapidly undergoes a retro-Diels-Alder reaction, leading to the irreversible elimination of a molecule of dinitrogen (N₂). The final product is a stable dihydropyridazine, which can exist as different tautomers. The release of nitrogen gas is the sole byproduct of this remarkably clean and efficient ligation.

The exceptional speed of this reaction is largely attributed to two key factors: the high ring strain of the TCO molecule, which lowers the activation energy of the cycloaddition, and the favorable frontier molecular orbital (FMO) interactions between the highest occupied molecular orbital (HOMO) of the TCO and the lowest unoccupied molecular orbital (LUMO) of the tetrazine.

Factors Influencing Reaction Kinetics

The kinetics of the TCO-tetrazine ligation are highly tunable and are influenced by several key factors:

-

Electronics: The reaction rate is accelerated by decreasing the electron density of the tetrazine and increasing the electron density of the TCO. This is achieved by substituting the tetrazine with electron-withdrawing groups (EWGs) and the TCO with electron-donating groups (EDGs). EWGs lower the LUMO energy of the tetrazine, narrowing the HOMO-LUMO gap with the TCO and accelerating the reaction.

-

Ring Strain of TCO: Higher ring strain in the TCO molecule leads to a significant increase in the reaction rate. However, highly strained TCO derivatives may exhibit reduced stability.

-

Steric Hindrance: Less sterically hindered tetrazines and TCOs will generally react faster. Bulky substituents near the reaction centers can impede the approach of the reactants.

-

Solvent Effects: The reaction is known to proceed in a wide range of organic and aqueous solvents. Protic solvents, like water, can accelerate the reaction rate through hydrogen bonding with the tetrazine and by enhancing hydrophobic interactions between the reactants.

-

pH: The standard TCO-tetrazine ligation is largely insensitive to pH within the physiological range (pH 6-9). However, the stability of the reactants, particularly certain tetrazine derivatives, can be pH-dependent, with some degrading in basic aqueous solutions. For "click-to-release" applications, the subsequent elimination step can be pH-dependent.

Quantitative Kinetic Data

The second-order rate constants (k₂) for the TCO-tetrazine reaction are among the highest reported for any bioorthogonal ligation, often spanning from 10³ to 10⁶ M⁻¹s⁻¹. This allows for efficient labeling at low micromolar to nanomolar concentrations, which is crucial for in vivo applications to minimize potential off-target effects and toxicity. The following table summarizes key kinetic data from the literature.

| Tetrazine Derivative | TCO Derivative | Solvent | Temperature (°C) | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference(s) |

| 3,6-di-(2-pyridyl)-s-tetrazine | TCO-OH (axial) | PBS | 37 | (13 ± 0.08) x 10³ | |

| 3,6-di-(2-pyridyl)-s-tetrazine | s-TCO (water-soluble) | Not Specified | Not Specified | (3,300 ± 40) x 10³ | |

| 3-(p-aminophenyl)-6-methyl-s-tetrazine | TCO | PBS (pH 7.4) | 37 | 26,000 | |

| 3,6-diphenyl-1,2,4,5-tetrazine | BCN | Methanol | Ambient | 3.6 | |

| 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine | BCN | Methanol | Ambient | 118 | |

| Dipyridal tetrazine | TCO | Not Specified | Not Specified | 2000 (±400) | |

| Hydrogen-substituted tetrazines | TCO | Aqueous Media | Not Specified | up to 30,000 | |

| Methyl-substituted tetrazines | TCO | Aqueous Media | Not Specified | ~1000 | |

| 3-methyl-6-phenyl-tetrazine | sTCO | ACN/PBS | Not Specified | 420 ± 49 | |

| Me4Pyr-Tz | TCO-PEG₄ | DPBS | Not Specified | 69,400 | |

| 3,6-di-(2-pyridyl)-s-tetrazine | trans-cyclooctene | Methanol/Water (9:1) | 25 | ~2000 | |

| Various tetrazine scaffolds | TCO-PEG₄ | DPBS | 37 | 1100 - 73,000 | |

| General TCO-Tetrazine | N/A | N/A | N/A | up to 1 x 10⁶ |

Experimental Protocols

Protocol 1: General Procedure for Protein-Protein Conjugation

This protocol outlines the steps for conjugating two proteins using TCO-tetrazine ligation, beginning with the modification of each protein with the respective bioorthogonal handles via NHS ester chemistry.

1. Preparation of TCO- and Tetrazine-Functionalized Proteins:

-

Materials:

-

Protein A and Protein B

-

TCO-PEG-NHS ester (e.g., TCO-PEG12-NHS)

-

Methyl-tetrazine-PEG-NHS ester (e.g., methyl-tetrazine-PEG8-NHS)

-

Amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5)

-

Anhydrous DMSO or DMF

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Spin desalting columns

-

-

Procedure:

-

Buffer exchange proteins into the amine-free phosphate buffer at a concentration of 1-5 mg/mL using a spin desalting column.

-

Prepare a 10 mM stock solution of the TCO-PEG-NHS ester and tetrazine-PEG-NHS ester in anhydrous DMSO or DMF.

-

To Protein A, add a 20-fold molar excess of the TCO-PEG-NHS ester stock solution.

-

To Protein B, add a 20-fold molar excess of the tetrazine-PEG-NHS ester stock solution.

-

Incubate both reaction mixtures for 60 minutes at room temperature.

-

Quench the reactions by adding quenching buffer to a final concentration of 50-100 mM and incubate for 5 minutes.

-

Remove excess, unreacted NHS ester reagents from both protein solutions by passing them through spin desalting columns.

-

2. TCO-Tetrazine Ligation:

-

Procedure:

-

Mix the TCO-labeled Protein A and tetrazine-labeled Protein B in a suitable reaction buffer (e.g., PBS, pH 7.4). A slight molar excess (1.05-1.5 equivalents) of the tetrazine-functionalized protein is often used to drive the reaction to completion.

-

Incubate the reaction mixture for 30 minutes to 2 hours at room temperature with gentle rotation. The reaction can also be performed at 4°C, which may require a longer incubation time.

-

The progress of the reaction can be monitored by the disappearance of the tetrazine's characteristic pink color and its absorbance peak between 510-550 nm.

-

If necessary, the final conjugate can be purified from any unreacted proteins using size-exclusion chromatography.

-

Store the final conjugate at 4°C.

-

Protocol 2: Monitoring Reaction Kinetics by UV-Vis Spectroscopy

This protocol describes a general method for determining the second-order rate constant of a TCO-tetrazine reaction by monitoring the disappearance of the tetrazine's visible absorbance.

-

Materials:

-

Tetrazine derivative

-

TCO derivative

-

Reaction buffer (e.g., PBS, pH 7.4)

-

Suitable solvent for stock solutions (e.g., DMSO or DMF)

-

UV-Vis spectrophotometer with a temperature-controlled cuvette holder

-

-

Procedure:

-

Prepare Stock Solutions: Prepare concentrated stock solutions of the tetrazine and TCO in a suitable solvent like DMSO or DMF.

-

Determine Molar Extinction Coefficient: Accurately determine the molar extinction coefficient (ε) of the tetrazine at its absorbance maximum (λmax), typically between 510-550 nm, in the chosen reaction buffer.

-

Initiate the Reaction: In a cuvette, add the reaction buffer and the TCO solution. Place the cuvette in the spectrophotometer and begin recording data. To initiate the reaction, add a small volume of the tetrazine stock solution and mix rapidly. For pseudo-first-order conditions, one reactant (usually the TCO) should be in large excess (e.g., ≥10-fold).

-

Monitor Absorbance: Record the decrease in absorbance at the tetrazine's λmax over time until the reaction is complete.

-

Calculate Reaction Rate: The observed rate constant (k_obs) can be determined by fitting the absorbance decay curve to a pseudo-first-order or second-order rate equation. The second-order rate constant (k₂) can then be calculated from k_obs and the concentration of the excess reactant.

-

Conclusion

The TCO-tetrazine bioorthogonal reaction stands as a powerful and versatile tool for chemical biology and drug development. Its exceptionally fast kinetics, high specificity, and ability to proceed under mild, physiological conditions make it ideal for a wide range of applications where precision and efficiency are paramount. A thorough understanding of its core mechanism and the factors that influence its kinetics is essential for the rational design and successful execution of experiments in this exciting field.

References

The Pivotal Role of PEG4 Linkers in Bioconjugation Reagents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of biopharmaceutical development, the covalent attachment of molecules to biological entities—a process known as bioconjugation—is a cornerstone for creating advanced therapeutics and diagnostics. Central to this process is the linker, a molecular bridge that connects the biological moiety to a payload, such as a drug or a fluorescent dye. The choice of linker is a critical design parameter that profoundly influences the stability, solubility, pharmacokinetics, and efficacy of the resulting bioconjugate. Among the diverse array of linker technologies, those incorporating polyethylene glycol (PEG), particularly the discrete PEG4 linker, have become indispensable tools.

This technical guide provides a comprehensive overview of the role of PEG4 linkers in bioconjugation reagents. It delves into their core functionalities, presents quantitative data on their impact on bioconjugate properties, offers detailed experimental protocols, and visualizes key workflows and pathways to provide a thorough resource for researchers and drug development professionals.

Core Principles and Advantages of PEG4 Linkers

A PEG4 linker consists of four repeating ethylene glycol units. This defined, monodisperse structure offers a unique combination of properties that are highly advantageous in bioconjugation.[1]

1.1. Enhanced Hydrophilicity and Solubility: Many potent therapeutic payloads, particularly in the realm of antibody-drug conjugates (ADCs), are hydrophobic.[2] This inherent hydrophobicity can lead to aggregation of the bioconjugate, reducing its efficacy and potentially causing immunogenicity.[3] The ethylene oxide units of the PEG4 linker are highly hydrophilic, creating a hydration shell around the payload.[4] This significantly increases the water solubility of the bioconjugate, mitigating aggregation and improving its overall stability.[4]

1.2. Improved Pharmacokinetics: By increasing the hydrophilicity and stability of the bioconjugate, the PEG4 spacer can lead to a longer circulation half-life. Reduced aggregation minimizes premature clearance by the reticuloendothelial system, resulting in sustained plasma concentrations and increased exposure at the target site. This can translate to an improved therapeutic index.

1.3. Optimal Spacing and Reduced Steric Hindrance: The defined length of the PEG4 linker provides critical spatial separation between the conjugated molecules. This spacing is crucial for preserving the biological activity of proteins or antibodies by preventing the payload from interfering with their binding sites.

1.4. Biocompatibility and Low Immunogenicity: PEG is well-established as a biocompatible and non-toxic polymer. The PEG4 linker can "shield" the payload from the immune system, reducing the risk of an immunogenic response against the conjugate.

Data Presentation: The Quantitative Impact of PEG Linkers

While extensive quantitative data specifically for PEG4 linkers across a wide range of applications can be proprietary, studies comparing different PEG linker lengths provide valuable insights into their impact on bioconjugate properties. The following tables summarize these trends.

Table 1: Effect of PEG Linker Length on Pharmacokinetics of an Antibody-Drug Conjugate (ADC)

| PEG Linker Length | Clearance Rate (mL/kg/day) | Half-Life (t1/2) | Key Observation |

| No PEG | High | Short | Rapid clearance, often associated with hydrophobicity-driven aggregation. |

| Short (e.g., PEG4) | Moderate | Moderate increase | Provides a balance between improved stability and maintaining a molecular size conducive to efficient tumor penetration. |

| Long (e.g., PEG12, PEG24) | Low | Significant increase | Enhanced circulation time, which can improve tumor accumulation. |

Data synthesized from multiple sources indicating general trends in ADC development.

Table 2: Impact of PEG Spacer Length on Receptor Binding Affinity

| PEG Spacer Length | IC50 (nM) | Observation |

| PEG2 | 1.5 ± 0.2 | Shorter linkers can sometimes lead to higher binding affinity. |

| PEG3 | 1.7 ± 0.2 | A slight increase in length can minimally impact binding. |

| PEG4 | 1.9 ± 0.2 | Maintains high binding affinity while offering the benefits of PEGylation. |

| PEG6 | 2.1 ± 0.3 | Longer linkers may introduce more flexibility, which can slightly decrease binding affinity in some contexts. |

Data adapted from a study on a 68Ga-labeled bombesin antagonist analog.

Table 3: Comparison of Cleavable vs. Non-Cleavable Linkers in ADCs

| Parameter | Cleavable Linker | Non-Cleavable Linker | Rationale |

| Plasma Stability | Variable | Generally Higher | Non-cleavable linkers have more stable chemical bonds, reducing premature drug release. |

| In Vitro Potency (IC50) | Often Lower | Generally Higher | Efficient intracellular release of the payload from cleavable linkers can lead to higher potency. |

| Bystander Effect | Present | Absent | The released, cell-permeable drug from a cleavable linker can kill neighboring antigen-negative tumor cells. |

| Therapeutic Window | Dependent on payload and target | Potentially larger | Higher stability of non-cleavable linkers can reduce off-target toxicity. |

Experimental Protocols

The versatility of PEG4 linkers is demonstrated by their functionalization with various reactive groups to target specific amino acid residues on biomolecules. The two most common chemistries are N-hydroxysuccinimide (NHS) ester chemistry for targeting primary amines (e.g., lysine residues) and maleimide chemistry for targeting sulfhydryl groups (e.g., cysteine residues).

3.1. Protocol 1: Amine-Reactive Conjugation using NHS-PEG4-Linker

This protocol details the conjugation of an amine-reactive PEG4 linker (e.g., NHS-PEG4-Payload) to an antibody.

Materials:

-

Antibody in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

-

NHS-PEG4-Linker

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Conjugation Buffer (e.g., PBS, pH 7.2-7.5)

-

Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column

Procedure:

-

Antibody Preparation: Exchange the antibody into the Conjugation Buffer to a concentration of 2-10 mg/mL.

-

Linker Preparation: Immediately before use, dissolve the NHS-PEG4-Linker in anhydrous DMSO to a concentration of 10 mM. NHS-esters are moisture-sensitive, so allow the vial to equilibrate to room temperature before opening.

-

Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved NHS-PEG4-Linker to the antibody solution. The final concentration of DMSO in the reaction mixture should be less than 10%.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or for 2 hours on ice.

-

Quenching: Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS-ester. Incubate for 15-30 minutes at room temperature.

-

Purification: Remove excess, unreacted linker and byproducts by size-exclusion chromatography using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

-

Characterization: Determine the protein concentration and the degree of labeling (e.g., Drug-to-Antibody Ratio, DAR) using UV-Vis spectroscopy and/or mass spectrometry.

3.2. Protocol 2: Sulfhydryl-Reactive Conjugation using Maleimide-PEG4-Linker

This protocol describes the conjugation of a maleimide-functionalized PEG4 linker to a reduced antibody.

Materials:

-

Antibody in a suitable buffer (e.g., PBS)

-

Reducing agent (e.g., Tris(2-carboxyethyl)phosphine, TCEP)

-

Maleimide-PEG4-Linker

-

Anhydrous DMSO

-

Conjugation Buffer (e.g., PBS with 1 mM EDTA, pH 6.5-7.5)

-

Quenching solution (e.g., N-ethylmaleimide or cysteine)

-

Desalting column

Procedure:

-

Antibody Reduction: Add a 10-fold molar excess of TCEP to the antibody solution to reduce interchain disulfide bonds. Incubate at 37°C for 1-2 hours.

-

Buffer Exchange: Remove excess TCEP by buffer exchanging the reduced antibody into degassed Conjugation Buffer using a desalting column.

-

Linker Preparation: Immediately before use, dissolve the Maleimide-PEG4-Linker in anhydrous DMSO.

-

Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved Maleimide-PEG4-Linker to the reduced antibody.

-

Incubation: Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C in the dark.

-

Quenching: Quench any unreacted maleimide groups by adding a quenching solution.

-

Purification: Purify the conjugate using a desalting column to remove excess linker and other small molecules.

-

Characterization: Characterize the final conjugate to determine the DAR and confirm its integrity using techniques like UV-Vis Spectroscopy, Hydrophobic Interaction Chromatography (HIC), and Mass Spectrometry.

3.3. Protocol 3: Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)

HIC is a powerful technique to determine the DAR and assess the heterogeneity of an ADC preparation.

Materials:

-

Purified ADC sample

-

HIC column (e.g., TSKgel Butyl-NPR)

-

HPLC system with a UV detector

-

Mobile Phase A: High salt buffer (e.g., 20 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0)

-

Mobile Phase B: Low salt buffer (e.g., 20 mM Sodium Phosphate, pH 7.0)

Procedure:

-

Column Equilibration: Equilibrate the HIC column with 100% Mobile Phase A.

-

Sample Injection: Inject 10-50 µg of the ADC sample onto the column.

-

Chromatographic Separation: Elute the bound ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 20-30 minutes.

-

Data Acquisition: Monitor the elution profile at 280 nm.

-

Data Analysis:

-

Identify the peaks corresponding to the unconjugated antibody (elutes first) and the different drug-loaded species (elute later with increasing retention times).

-

Integrate the area of each peak.

-

Calculate the weighted average DAR using the following formula: DAR = Σ (Peak Area of DARn * n) / Σ (Total Peak Area) where 'n' is the number of drugs conjugated to the antibody for a given peak.

-

Mandatory Visualizations

4.1. Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to bioconjugates utilizing PEG4 linkers.

Conclusion

The PEG4 linker, with its discrete length, hydrophilicity, and flexibility, plays a crucial role in the successful design and development of bioconjugates. By addressing key challenges such as solubility, stability, and pharmacokinetics, PEG4 linkers have become a foundational technology in the creation of next-generation therapeutics and diagnostics, including ADCs and PROTACs. The detailed protocols and data presented in this guide provide a practical framework for the application of PEG4 technology, empowering researchers to optimize the performance of their bioconjugates and accelerate the development of novel biopharmaceuticals. As the field of bioconjugation continues to evolve, the rational implementation of well-characterized linkers like PEG4 will remain paramount to achieving clinical and commercial success.

References

Navigating the Aqueous Environment: A Technical Guide to (S)-TCO-PEG4-acid Solubility

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-TCO-PEG4-acid is a key heterobifunctional linker in the field of bioconjugation, prized for its role in strain-promoted alkyne-azide cycloaddition (SPAAC) click chemistry. Its structure, featuring a reactive trans-cyclooctene (TCO) moiety and a terminal carboxylic acid, is strategically designed for the stable and efficient labeling of biomolecules. A critical component of this linker is the tetraethylene glycol (PEG4) spacer, which is intended to improve its physicochemical properties, most notably its solubility in aqueous environments. This technical guide provides an in-depth exploration of the solubility of (S)-TCO-PEG4-acid in aqueous buffers, offering insights into its behavior in solution and detailed protocols for its experimental determination.

Physicochemical Properties and Solubility Profile

The solubility of a compound is a critical parameter that influences its handling, reactivity, and applicability in various experimental settings. For (S)-TCO-PEG4-acid, its solubility profile is dictated by the interplay of its hydrophobic TCO core and the hydrophilic PEG4 chain and carboxylic acid group.

| Property | Description | Source |

| Molecular Formula | C₂₀H₃₅NO₈ | |

| Molecular Weight | 417.49 g/mol | |

| Appearance | Colorless to slightly yellow oil | |

| Solubility in Organic Solvents | Soluble in DMSO, DMF, DCM, THF, Chloroform, Acetonitrile | |

| Aqueous Solubility | The hydrophilic PEG4 spacer is incorporated to enhance solubility in aqueous buffers. While qualitative descriptions confirm improved solubility, specific quantitative data in aqueous buffers like PBS is not publicly documented. A related compound, N-(TCO)-N-bis(PEG4-acid), is reported to be soluble in water. |

Factors Influencing Aqueous Solubility

The solubility of (S)-TCO-PEG4-acid in aqueous buffers is influenced by several factors:

-

pH: The terminal carboxylic acid has a pKa value that will determine its ionization state. At pH values above its pKa, the carboxylate form will predominate, which is expected to have higher aqueous solubility than the neutral carboxylic acid form.

-

Buffer Composition and Ionic Strength: The type and concentration of salts in the buffer can impact solubility. In some cases, salts can increase solubility ("salting in"), while in others, they can decrease it ("salting out").

-

Temperature: Solubility is temperature-dependent, though the effect may be more or less pronounced for different compounds.

-

Presence of Co-solvents: The addition of a small percentage of an organic co-solvent, such as DMSO, is a common strategy to increase the solubility of hydrophobic compounds in aqueous solutions.

Experimental Protocol for Determining Aqueous Solubility

Given the absence of specific quantitative data, researchers will need to determine the aqueous solubility of (S)-TCO-PEG4-acid experimentally for their specific application and buffer conditions. The shake-flask method is a widely accepted approach for determining thermodynamic equilibrium solubility.

Shake-Flask Method for Thermodynamic Solubility Determination

Objective: To determine the equilibrium solubility of (S)-TCO-PEG4-acid in a specific aqueous buffer.

Materials:

-

(S)-TCO-PEG4-acid

-

Aqueous buffer of interest (e.g., Phosphate-Buffered Saline, pH 7.4)

-

Co-solvent (e.g., DMSO, if necessary)

-

Vials with screw caps

-

Orbital shaker or vortex mixer

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF or PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer)

-

Analytical balance

Procedure:

-

Preparation of Standard Solutions:

-

Accurately weigh a small amount of (S)-TCO-PEG4-acid and dissolve it in a suitable organic solvent (e.g., DMSO) to prepare a concentrated stock solution of known concentration.

-

Prepare a series of standard solutions of known concentrations by serially diluting the stock solution with the aqueous buffer of interest. These will be used to generate a calibration curve.

-

-

Sample Preparation:

-

Add an excess amount of (S)-TCO-PEG4-acid to a known volume of the aqueous buffer in a vial. The presence of undissolved solid is essential to ensure that an equilibrium with the solid phase can be reached.

-

Seal the vial tightly.

-

-

Equilibration:

-

Place the vial on an orbital shaker and agitate at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).

-

-

Phase Separation:

-

After equilibration, visually confirm the presence of undissolved solid.

-

Centrifuge the vial at high speed to pellet the undissolved solid.

-

Carefully withdraw the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

-

Quantification:

-

Analyze the clear filtrate by HPLC.

-

Construct a calibration curve by plotting the peak area (or height) of the standard solutions against their known concentrations.

-

Determine the concentration of (S)-TCO-PEG4-acid in the filtrate by interpolating its peak area from the calibration curve.

-

-

Data Reporting:

-

The determined concentration represents the thermodynamic solubility of (S)-TCO-PEG4-acid in the specific aqueous buffer at the tested temperature. Report the solubility in units such as mg/mL or mM.

-

Experimental Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for assessing and utilizing (S)-TCO-PEG4-acid with a focus on its solubility, as well as the experimental workflow for determining its aqueous solubility.

Caption: Logical workflow for utilizing (S)-TCO-PEG4-acid, including the decision point for determining its solubility.

Caption: Experimental workflow for determining the aqueous solubility of (S)-TCO-PEG4-acid using the shake-flask method.

Conclusion

References

Stability of trans-Cyclooctene Under Physiological Conditions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the stability of trans-cyclooctene (TCO) and its derivatives under physiological conditions. TCOs are widely utilized in bioorthogonal chemistry, particularly in the inverse-electron-demand Diels-Alder (IEDDA) reaction with tetrazines, for applications ranging from cellular imaging to in vivo drug delivery and diagnostics. Understanding the stability of these strained alkenes in biological environments is critical for the successful design and implementation of TCO-based technologies.

Core Concepts: The Isomerization Challenge

The primary pathway for the deactivation of trans-cyclooctene under physiological conditions is its isomerization to the thermodynamically more stable, but unreactive, cis-cyclooctene (CCO) isomer.[1][2] This conversion eliminates the ring strain essential for the rapid IEDDA reaction, thereby quenching the bioorthogonal reactivity of the TCO moiety. Several factors in the physiological milieu can catalyze this isomerization, presenting a key challenge for in vivo applications.

Key Factors Influencing TCO Stability:

-

Copper-Containing Proteins: Serum proteins that contain copper have been identified as potential catalysts for the trans-to-cis isomerization of TCO.[1][2] Increasing steric hindrance around the TCO tag, for instance by shortening the linker to a conjugated antibody, can impede this interaction and enhance in vivo stability.[1]

-

Thiols: Biological thiols, most notably glutathione (GSH), are present in high concentrations intracellularly and can promote the isomerization of TCOs. This reactivity is particularly relevant for intracellular applications and for TCO derivatives with higher intrinsic strain. For example, a doubly-functionalized sTCO derivative showed 60% isomerization after 12 hours in the presence of reduced glutathione (GSH) in a DMSO/PBS mixture at pH 7.4. More stable derivatives like d-TCO are also susceptible, showing 43% isomerization after 5 hours at pH 7.4 in the presence of thiols.

Quantitative Stability Data

The stability of TCO derivatives is often a trade-off with their reactivity in the IEDDA reaction. Highly strained and thus more reactive TCOs, such as s-TCO, tend to be less stable. The following tables summarize key quantitative data on the stability of common TCO derivatives under various conditions.

| TCO Derivative | Condition | Half-life / Stability Metric | Reference(s) |

| s-TCO (conjugated to mAb) | In vivo (mice) | 0.67 days | |

| d-TCO | Human serum (room temp) | >97% trans-isomer after 4 days | |

| d-TCO | Phosphate-buffered D₂O | No degradation or isomerization for 14 days | |

| TCO (conjugated to mAb) | In vivo (mice) | ~2.6 days (older linker) | |

| Axially-linked TCO (conjugated to mAb) | In vivo (mice) | ~6.2 days (improved linker) | |

| TCO-functionalized PeptoBrush | In vivo (mice) | 1.9 days |

Table 1: In Vivo and Serum Stability of TCO Derivatives

| TCO Derivative | Thiol Condition | Isomerization | Reference(s) |

| s-TCO | 30 mM ethanethiol in CD₃OD-d₄ | 12% after 12 hours | |

| Doubly-functionalized s-TCO | Reduced glutathione (GSH) in DMSO/PBS (1:1), pH 7.4 | 60% after 12 hours | |

| d-TCO | Thiol-promoted (pH 7.4) | 43% after 5 hours | |

| d-TCO | 30 mM mercaptoethanol (pH 6.8) | 44% after 48 hours |

Table 2: Thiol-Mediated Isomerization of TCO Derivatives

Experimental Protocols

Accurate assessment of TCO stability is crucial for selecting the appropriate derivative for a given application. The following are detailed methodologies for key experiments cited in the literature.

Protocol 1: In Vitro Stability Assessment in Serum using HPLC

This protocol is adapted from methodologies used to assess the stability of radiolabeled tetrazines and can be applied to TCO derivatives.

Objective: To determine the stability of a TCO conjugate in serum over time.

Materials:

-

TCO-conjugated molecule of interest

-

Human serum

-

Phosphate-buffered saline (PBS), pH 7.4

-

Incubator at 37°C

-

Instant thin-layer chromatography (iTLC) system or HPLC

-

Appropriate detection system (e.g., gamma counter for radiolabeled TCOs, UV detector for others)

Procedure:

-

Prepare a stock solution of the TCO conjugate.

-

Add an aliquot of the TCO conjugate to human serum and a parallel control sample in PBS.

-

Incubate the samples at 37°C.

-

At designated time points (e.g., 0, 1, 4, 24, 48 hours), remove an aliquot from each incubation.

-

Analyze the aliquots by iTLC or HPLC to separate the intact TCO conjugate from any degradation products (primarily the CCO isomer).

-

Quantify the percentage of intact TCO conjugate at each time point.

-

Plot the percentage of intact conjugate versus time to determine the stability profile.

Protocol 2: In Vivo Stability Assessment of Antibody-TCO Conjugates

This protocol, adapted from Rossin et al. (2013), determines the in vivo stability of a TCO tag on a circulating antibody.

Objective: To measure the half-life of a TCO conjugate in vivo.

Materials:

-

¹²⁵I-labeled antibody-TCO conjugate

-

¹⁷⁷Lu-labeled tetrazine

-

Tumor-free mice

-

Heparin

-

Zeba desalting spin columns (or equivalent)

-

Gamma counter with dual-isotope counting capabilities

Procedure:

-

Administer the ¹²⁵I-labeled antibody-TCO conjugate intravenously to a cohort of mice.

-

At selected time points (e.g., 1, 24, 48, 72, 96 hours) post-injection, collect blood samples into heparinized vials.

-

Immediately react the blood samples with an excess of a freshly prepared ¹⁷⁷Lu-labeled tetrazine. This reaction will "capture" the still-reactive TCO on the antibody.

-

Incubate the blood-tetrazine mixture at 37°C for 20 minutes.

-

Separate the blood cells by centrifugation.

-

Pass the supernatant through a desalting spin column to separate the antibody-bound radioactivity (both ¹²⁵I and ¹⁷⁷Lu) from the unbound ¹⁷⁷Lu-tetrazine.

-

Measure the ¹²⁵I and ¹⁷⁷Lu activity in the eluate using a gamma counter with corrections for isotopic crossover.

-

Calculate the ratio of ¹⁷⁷Lu to ¹²⁵I activity at each time point. This ratio is proportional to the amount of reactive TCO remaining.

-

Normalize the ratios to the 0-hour time point and plot against time. Fit the data to a one-phase decay model to calculate the in vivo half-life of the TCO tag.

Visualizing TCO Stability and Analysis

Signaling Pathways and Logical Relationships

The following diagrams, generated using Graphviz (DOT language), illustrate the key degradation pathway of TCO and a typical experimental workflow for stability analysis.

References

The Applications of Bioorthogonal Chemistry in Cell Biology: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Bioorthogonal chemistry encompasses a set of chemical reactions that can occur within living systems without interfering with native biochemical processes. This powerful toolkit has revolutionized cell biology by enabling the precise labeling, visualization, and manipulation of biomolecules in their natural environment. This guide provides a comprehensive overview of the core principles, key reactions, and diverse applications of bioorthogonal chemistry in cell biology, with a focus on practical implementation for research and drug development.

Core Principles of Bioorthogonal Chemistry

The central tenet of bioorthogonal chemistry is the use of reaction partners that are abiotic and mutually reactive under physiological conditions (aqueous environment, neutral pH, and ambient temperature) while remaining inert to the vast array of functional groups present in biological systems.[1][2] This orthogonality ensures that the chemical transformation is highly specific and does not perturb the delicate cellular machinery.[3]

The implementation of bioorthogonal chemistry typically involves a two-step process:

-

Metabolic or Genetic Incorporation of a Bioorthogonal Reporter: A biomolecule of interest is tagged with a chemical reporter, such as an azide, alkyne, or strained alkene. This can be achieved by metabolically introducing unnatural sugars, amino acids, or nucleosides bearing the reporter group, or by genetically encoding unnatural amino acids with bioorthogonal functionalities.[4][5]

-

Bioorthogonal Ligation with a Probe: A probe molecule, often carrying a fluorophore, affinity tag, or therapeutic agent, is introduced. This probe is equipped with the complementary reactive group that will specifically and covalently bond with the reporter on the target biomolecule.

Key Bioorthogonal Reactions in Cell Biology

Several bioorthogonal reactions have been developed and refined for applications in living cells. The choice of reaction depends on factors such as reaction kinetics, biocompatibility, and the specific biological question being addressed.

Staudinger Ligation

One of the pioneering bioorthogonal reactions, the Staudinger ligation, occurs between an azide and a triarylphosphine. The reaction proceeds smoothly in aqueous environments and has been instrumental in the early development of bioorthogonal chemistry for applications like cell surface engineering and protein modification. While its reaction rates are generally slower compared to more modern click chemistry reactions, it remains a valuable tool due to the high biocompatibility of azides and phosphines.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

A cornerstone of "click chemistry," the CuAAC reaction is a highly efficient and versatile ligation between a terminal alkyne and an azide, catalyzed by copper(I) ions. This reaction boasts exceptionally fast kinetics and forms a stable triazole linkage. However, the cytotoxicity of the copper catalyst has limited its widespread use in live-cell imaging, although it is extensively used for labeling in fixed cells and in vitro applications.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To overcome the toxicity concerns of CuAAC in living systems, strain-promoted azide-alkyne cycloaddition (SPAAC) was developed. This reaction utilizes a strained cyclooctyne that reacts spontaneously with an azide without the need for a metal catalyst. SPAAC has become a workhorse for live-cell imaging, metabolic labeling, and in vivo studies due to its excellent bioorthogonality and favorable kinetics.

Inverse-Electron-Demand Diels-Alder (iEDDA) Reaction

The inverse-electron-demand Diels-Alder (iEDDA) reaction between a tetrazine and a strained alkene (e.g., trans-cyclooctene or cyclopropene) is currently one of the fastest bioorthogonal reactions known, with second-order rate constants orders of magnitude higher than SPAAC. This rapid kinetics allows for the labeling of low-abundance biomolecules and real-time imaging of dynamic processes in living cells and even whole organisms.

Quantitative Comparison of Key Bioorthogonal Reactions

The selection of an appropriate bioorthogonal reaction is critical for experimental success. The following table summarizes the key quantitative parameters for the most common reactions used in cell biology.

| Reaction | Reactants | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Advantages | Key Disadvantages | References |

| Staudinger Ligation | Azide + Phosphine | ~0.002 - 0.01 | Highly bioorthogonal, stable amide bond formed. | Slow reaction kinetics, potential for phosphine oxidation. | |

| CuAAC | Azide + Terminal Alkyne | ~10² - 10³ | Very fast kinetics, high reaction efficiency. | Requires a cytotoxic copper catalyst. | |

| SPAAC | Azide + Cyclooctyne | ~0.1 - 1 | Copper-free, excellent for live-cell applications. | Slower than CuAAC and iEDDA, cyclooctynes can be bulky. | |

| iEDDA | Tetrazine + Strained Alkene | ~1 - 10⁶ | Extremely fast kinetics, highly bioorthogonal. | Tetrazine probes can be unstable, potential for side reactions. |

Applications in Cell Biology

The versatility of bioorthogonal chemistry has led to its application in numerous areas of cell biology, providing unprecedented insights into cellular processes.

Live-Cell Imaging and Biomolecule Tracking

A primary application of bioorthogonal chemistry is the fluorescent labeling of biomolecules for visualization by microscopy. By metabolically incorporating a bioorthogonal reporter into a specific class of biomolecules (e.g., glycans, proteins, or nucleic acids), researchers can subsequently label them with a fluorophore-conjugated probe for high-resolution imaging in living cells. This approach allows for the study of biomolecule localization, trafficking, and dynamics without the need for genetically encoded fluorescent proteins, which can sometimes perturb protein function due to their size.

Caption: Workflow for metabolic labeling and imaging of cell-surface glycans via SPAAC.

Proteomics and Analysis of Post-Translational Modifications (PTMs)

Bioorthogonal chemistry has enabled powerful methods for studying the proteome. One such technique is Bio-Orthogonal Non-Canonical Amino Acid Tagging (BONCAT), where a non-canonical amino acid containing an azide or alkyne is incorporated into newly synthesized proteins. These tagged proteins can then be selectively enriched from cell lysates using a complementary affinity probe (e.g., biotin-alkyne), allowing for the identification and quantification of proteins synthesized under specific cellular conditions. This approach has also been adapted to study various PTMs, such as glycosylation, phosphorylation, and lipidation, by using bioorthogonally tagged precursors for these modifications.

Caption: Analysis of protein glycosylation using metabolic labeling and bioorthogonal chemistry.

Drug Development and Targeted Therapy

Bioorthogonal chemistry is increasingly being utilized in drug development for targeted drug delivery and activation. One strategy involves pre-targeting a diseased tissue, such as a tumor, with an antibody conjugated to a bioorthogonal reactant. A second, systemically administered component carrying a potent drug and the complementary bioorthogonal group will then react specifically at the target site, thereby concentrating the therapeutic agent where it is needed and minimizing systemic toxicity. Additionally, "click-to-release" systems are being developed where the bioorthogonal reaction itself triggers the release of a caged drug molecule.

Caption: Logic of pre-targeted drug delivery using iEDDA bioorthogonal chemistry.

Detailed Experimental Protocols

Protocol 1: Live-Cell Protein Labeling using SPAAC

This protocol describes the labeling of newly synthesized proteins in live mammalian cells using the methionine analog azidohomoalanine (AHA) and a cyclooctyne-conjugated fluorophore.

Materials:

-

Adherent mammalian cells (e.g., HeLa, HEK293)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Methionine-free medium

-

Azidohomoalanine (AHA)

-

Cyclooctyne-conjugated fluorophore (e.g., DBCO-Alexa Fluor 488)

-

Phosphate-buffered saline (PBS)

-

Hoechst 33342 or DAPI for nuclear counterstaining

-

Fluorescence microscope

Procedure:

-

Cell Culture: Culture cells to ~70-80% confluency in a glass-bottom dish suitable for microscopy.

-

Methionine Starvation: Gently wash the cells twice with warm PBS. Replace the complete medium with pre-warmed methionine-free medium and incubate for 30-60 minutes at 37°C and 5% CO₂.

-

AHA Labeling: Prepare a working solution of AHA in the methionine-free medium (final concentration typically 25-50 µM). Replace the starvation medium with the AHA-containing medium and incubate for 1-4 hours at 37°C and 5% CO₂ to allow for incorporation into newly synthesized proteins.

-

Wash: Remove the AHA-containing medium and wash the cells three times with warm complete medium to remove unincorporated AHA.

-

SPAAC Reaction: Prepare a working solution of the DBCO-fluorophore in complete medium (final concentration typically 5-20 µM). Add this solution to the cells and incubate for 30-60 minutes at 37°C and 5% CO₂.

-

Wash and Counterstain: Wash the cells three times with warm PBS to remove unreacted fluorophore. If desired, incubate the cells with Hoechst 33342 or DAPI in PBS for 10 minutes at room temperature to stain the nuclei.

-

Imaging: Replace the PBS with imaging medium (e.g., FluoroBrite DMEM) and visualize the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and nuclear stain.

Protocol 2: BONCAT for Enrichment of Newly Synthesized Proteins

This protocol outlines the enrichment of AHA-labeled proteins from cell lysates for subsequent analysis by mass spectrometry.

Materials:

-

AHA-labeled cell pellet (from a scaled-up version of the labeling steps in Protocol 1)

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Alkyne-biotin probe

-

Copper(II) sulfate (CuSO₄)

-

Tris(2-carboxyethyl)phosphine (TCEP)

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

-

Streptavidin-agarose beads

-

Wash buffers (e.g., PBS with varying concentrations of SDS and urea)

-

Elution buffer (e.g., buffer containing biotin)

Procedure:

-

Cell Lysis: Resuspend the cell pellet in ice-cold lysis buffer and lyse by sonication or other appropriate method. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Protein Quantification: Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).

-

CuAAC Reaction (Click Chemistry): To the cell lysate, add the alkyne-biotin probe (final concentration ~100 µM), TCEP (final concentration ~1 mM), TBTA (final concentration ~100 µM), and CuSO₄ (final concentration ~1 mM). Incubate the reaction for 1-2 hours at room temperature with gentle rotation.

-

Affinity Purification: Add streptavidin-agarose beads to the reaction mixture and incubate for 1-2 hours at room temperature or overnight at 4°C with gentle rotation to capture the biotinylated proteins.

-

Washing: Pellet the beads by centrifugation and wash extensively with a series of wash buffers to remove non-specifically bound proteins. A typical wash series might include PBS, PBS with 1% SDS, and PBS with 4 M urea.

-

Elution: Elute the captured proteins from the beads. This can be done by boiling in SDS-PAGE sample buffer for analysis by western blot, or by competitive elution with a biotin-containing buffer for mass spectrometry analysis. For mass spectrometry, on-bead digestion with trypsin is also a common approach.

-

Analysis: The enriched proteins can be identified and quantified by mass spectrometry or analyzed by western blotting.

Conclusion

Bioorthogonal chemistry has emerged as an indispensable tool in the cell biologist's arsenal, enabling the study of biological processes with unprecedented precision and minimal perturbation. From visualizing the intricate dance of molecules within living cells to developing next-generation targeted therapeutics, the applications of these clever chemical reactions continue to expand. As new bioorthogonal reactions with even faster kinetics and improved biocompatibility are developed, the future promises even more exciting discoveries powered by the ability to perform chemistry inside living systems.

References

- 1. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]

- 2. cdn.prod.website-files.com [cdn.prod.website-files.com]

- 3. A New Way To Engineer Cells: The Staudinger Ligation [www2.lbl.gov]

- 4. Bioorthogonal Chemistry—A Covalent Strategy for the Study of Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. longdom.org [longdom.org]

Methodological & Application

Activating TCO-PEG4-Carboxylic Acid with EDC/NHS: A Guide for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the activation of a terminal carboxylic acid on a TCO-PEG4 linker using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). This procedure creates an amine-reactive TCO-PEG4-NHS ester, a critical reagent for the precise covalent attachment of the TCO moiety to biomolecules such as proteins, antibodies, and peptides. The resulting TCO-labeled biomolecule is then ready for highly specific and efficient bioorthogonal "click chemistry" reactions with tetrazine-modified molecules, a cornerstone of modern bioconjugation techniques for therapeutic and diagnostic development.

Principle of the Reaction

The EDC/NHS chemistry is a widely used method for activating carboxylic acids for subsequent reaction with primary amines, forming a stable amide bond.[1] This is a two-step process:

-

Activation of the Carboxylic Acid: EDC reacts with the carboxyl group of the TCO-PEG4 linker to form a highly reactive but unstable O-acylisourea intermediate.[1][2][3]

-

Formation of a Stable NHS Ester: This unstable intermediate then reacts with NHS to create a more stable, amine-reactive NHS ester.[2] This semi-stable ester can be reacted with a primary amine on a target biomolecule, leading to the formation of a stable amide bond and the release of NHS.

The inclusion of a hydrophilic four-unit polyethylene glycol (PEG4) spacer enhances the aqueous solubility of the linker and the resulting conjugate, reduces aggregation, and minimizes non-specific binding.

Key Experimental Parameters

The efficiency of the activation and subsequent conjugation is dependent on several critical parameters, which are summarized in the tables below.

Table 1: Recommended Reagent Molar Ratios

| Reagent | Molar Ratio (relative to TCO-PEG4-COOH) | Purpose |

| EDC | 1.5 - 5 fold excess | Activates the carboxylic acid. |

| NHS/sulfo-NHS | 1.5 - 5 fold excess | Stabilizes the activated intermediate. |

Note: The optimal molar ratios may need to be determined empirically for each specific application.

Table 2: Optimal pH Conditions

| Reaction Step | Optimal pH Range | Recommended Buffers | Buffers to Avoid |

| Carboxylic Acid Activation | 4.5 - 6.0 | MES (2-(N-morpholino)ethanesulfonic acid). | Buffers containing primary amines (e.g., Tris, glycine) or carboxylates (e.g., acetate). |

| Amine Coupling | 7.0 - 8.5 | Phosphate-buffered saline (PBS), Borate buffer, Sodium bicarbonate buffer. | Buffers containing primary amines (e.g., Tris, glycine). |

Table 3: Reaction Times and Temperatures

| Reaction Step | Typical Duration | Temperature | Notes |

| Activation | 15 - 30 minutes | Room Temperature | The activated NHS ester has a limited half-life in aqueous solutions. |

| Conjugation | 1 - 2 hours (or overnight at 4°C) | Room Temperature (or 4°C) | Reaction time can be optimized based on the specific biomolecule. |

Experimental Protocols

Here we provide protocols for both aqueous and organic solvent-based activation of TCO-PEG4-carboxylic acid. The choice of protocol will depend on the solubility of the target molecule and subsequent application.

Protocol 1: Activation in an Aqueous Environment (for immediate conjugation)

This protocol is suitable for the in-situ activation of TCO-PEG4-COOH and immediate conjugation to an amine-containing biomolecule in an aqueous buffer.

Materials:

-

TCO-PEG4-COOH

-

EDC-HCl

-

NHS or sulfo-NHS (for improved aqueous solubility)

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 4.7-6.0

-

Coupling Buffer: Amine-free buffer such as PBS, pH 7.2-8.0

-

Amine-containing biomolecule (e.g., protein, antibody)

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

-

Desalting column or dialysis equipment

Procedure:

-

Reagent Preparation:

-

Allow TCO-PEG4-COOH, EDC, and NHS/sulfo-NHS vials to equilibrate to room temperature before opening to prevent moisture condensation.

-

Prepare a stock solution of TCO-PEG4-COOH in a minimal amount of organic solvent like DMSO or DMF and then dilute in the Activation Buffer.

-

Prepare fresh stock solutions of EDC and NHS/sulfo-NHS in Activation Buffer immediately before use.

-

-

Activation of TCO-PEG4-COOH:

-

In a reaction tube, combine TCO-PEG4-COOH with EDC and NHS/sulfo-NHS. A common starting point is a 1:2:2 molar ratio of TCO-PEG4-COOH:EDC:NHS.

-

Incubate the reaction mixture for 15-30 minutes at room temperature.

-

-

Conjugation to Amine-Containing Biomolecule:

-

Immediately add the activated TCO-PEG4-NHS ester solution to your biomolecule dissolved in the Coupling Buffer. The pH of the reaction mixture should be adjusted to 7.2-8.0 for efficient coupling.

-

The molar excess of the activated linker to the biomolecule will determine the degree of labeling (DOL) and should be optimized. A starting point is often a 5- to 20-fold molar excess.

-

Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Quenching the Reaction:

-

Add Quenching Buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS esters.

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification:

-

Remove excess, unreacted linker and byproducts by using a desalting column or through dialysis against an appropriate buffer (e.g., PBS).

-

Protocol 2: Activation in an Organic Solvent (for isolation of the NHS ester)

This protocol is suitable for activating TCO-PEG4-COOH in an organic solvent to form the TCO-PEG4-NHS ester, which can be purified and stored for later use.

Materials:

-

TCO-PEG4-COOH

-

EDC-HCl or DCC (N,N'-Dicyclohexylcarbodiimide)

-

NHS

-

Anhydrous organic solvent (e.g., DMF, DCM, or Chloroform)

-

Anhydrous Diisopropylethylamine (DIPEA) (optional, as a base)

Procedure:

-

Reagent Preparation:

-

Ensure all glassware is thoroughly dried.

-

Use anhydrous solvents.

-

Dissolve TCO-PEG4-COOH (1 equivalent) in the chosen anhydrous organic solvent.

-

-

Activation:

-

Add NHS (1.5-2.0 equivalents) to the solution.

-

Add EDC-HCl or DCC (1.5-2.0 equivalents) to the reaction mixture. If using a hydrochloride salt of EDC, a non-nucleophilic base like DIPEA can be added to neutralize the acid.

-

Stir the reaction mixture at room temperature for 30 minutes to 1 hour.

-

-

Purification (optional but recommended):

-

If DCC is used, the dicyclohexylurea (DCU) byproduct will precipitate and can be removed by filtration. The byproduct of EDC is water-soluble, so an aqueous wash may be necessary if purification is desired.

-

The solvent can be removed under reduced pressure to yield the crude TCO-PEG4-NHS ester.

-

-

Storage:

-

The purified TCO-PEG4-NHS ester is moisture-sensitive and should be stored at -20°C under desiccated conditions. It is best to use it fresh, as the NHS ester can hydrolyze over time.

-

Visualizing the Process

To aid in understanding the chemical transformations and experimental steps, the following diagrams have been generated.

Caption: EDC/NHS activation of TCO-PEG4-COOH.

Caption: Workflow for activation and conjugation.

Troubleshooting

| Issue | Potential Cause | Suggested Solution |

| Low Conjugation Efficiency | Hydrolysis of EDC or NHS ester. | Prepare EDC and NHS solutions fresh. Allow reagents to warm to room temperature before opening to prevent condensation. Perform the conjugation step immediately after activation. |

| Suboptimal pH. | Ensure the activation step is performed at pH 4.5-6.0 and the coupling step at pH 7.0-8.5. | |

| Presence of primary amines in the buffer. | Use amine-free buffers such as PBS or MES for the reaction. | |

| Insufficient molar excess of the NHS ester. | Increase the molar excess of the activated TCO-PEG4-NHS ester. | |

| Precipitation during reaction | Poor solubility of reactants or products. | If using an organic solvent, ensure it is anhydrous and suitable for all reactants. For aqueous reactions, ensure the biomolecule is at a suitable concentration. |

| High EDC concentration. | If using a large excess of EDC, try reducing the concentration. |

Storage and Stability

-

TCO-PEG4-COOH: Store at -20°C, desiccated.

-

EDC-HCl and NHS: Store at 4°C, desiccated. These reagents are hygroscopic.

-

TCO-PEG4-NHS ester: The NHS ester is moisture-sensitive and should be stored at -20°C under desiccated conditions. For short-term storage, a solution in anhydrous DMF or DMSO can be kept at -20°C, but it is best to prepare it fresh. The NHS ester will hydrolyze in aqueous solutions, with a half-life of hours at neutral pH and minutes at basic pH.

References

Application Notes and Protocols for (S)-TCO-PEG4-Acid in Antibody-Drug Conjugate (ADC) Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of antibody-drug conjugates (ADCs) represents a significant advancement in targeted cancer therapy, merging the specificity of monoclonal antibodies with the high potency of cytotoxic agents. The linker connecting these two components is a critical determinant of the ADC's stability, efficacy, and overall therapeutic index. (S)-TCO-PEG4-acid is a state-of-the-art heterobifunctional linker that employs bioorthogonal click chemistry for the precise and efficient construction of ADCs.

This linker is composed of three key elements:

-

trans-Cyclooctene (TCO): A strained alkene that engages in an exceptionally rapid and specific inverse-electron-demand Diels-Alder (iEDDA) "click" reaction with a tetrazine-modified payload. This bioorthogonal reaction proceeds under mild, aqueous conditions, preserving the integrity of the antibody.

-

Polyethylene Glycol (PEG4): A four-unit polyethylene glycol spacer that imparts hydrophilicity to the linker. This feature is crucial for enhancing the solubility of the ADC, particularly when conjugated with hydrophobic payloads, thereby reducing the risk of aggregation. The PEG4 moiety can also improve the pharmacokinetic properties of the final conjugate.

-

Carboxylic Acid (-COOH): This functional group provides a handle for the covalent attachment of the linker to the antibody. It is typically activated to an N-hydroxysuccinimide (NHS) ester, which then reacts with primary amines on the surface of the antibody, primarily the ε-amino groups of lysine residues, to form stable amide bonds.

These application notes provide a comprehensive overview, detailed experimental protocols, and expected performance characteristics for the use of (S)-TCO-PEG4-acid in ADC development.

Data Presentation: Performance Characteristics of TCO-PEG4 Linkers

While specific head-to-head quantitative data for (S)-TCO-PEG4-acid versus other linkers is often proprietary, the following tables summarize the well-documented effects and expected performance improvements conferred by incorporating a TCO-PEG4 linker in an ADC construct, based on trends reported in the scientific literature.

Table 1: Physicochemical and Pharmacokinetic Properties

| Property | Conventional Linker (e.g., SMCC) | TCO-PEG4 Linker | Rationale & References |

| Solubility | Can be low, especially with hydrophobic payloads | High | The hydrophilic PEG4 spacer increases the overall hydrophilicity of the ADC, mitigating aggregation.[1] |

| Aggregation | Higher propensity for aggregation | Reduced aggregation | The PEG linker acts as a solubilizing agent, preventing hydrophobic interactions between ADC molecules.[1] |

| Pharmacokinetics | Variable, can have faster clearance | Generally improved, with a moderate increase in half-life | The hydrophilic nature of the PEG linker can reduce non-specific clearance mechanisms.[1][2] |

| Drug-to-Antibody Ratio (DAR) | Heterogeneous mixture (typically 0-8) | Homogeneous (when used with site-specific conjugation methods) | Bioorthogonal chemistry allows for precise control over conjugation sites and stoichiometry. |

Table 2: In Vitro and In Vivo Performance

| Parameter | Conventional Linker (e.g., Maleimide) | TCO-PEG4 Linker | Rationale & References |